

A Technical Guide to the Commercial Sourcing and Purity of L-Valinol

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Compound of Interest

Compound Name: *L-Valinol*

Cat. No.: *B057449*

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Introduction

L-Valinol, a chiral amino alcohol derived from the essential amino acid L-valine, is a critical building block in modern organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with its defined stereochemistry, makes it an invaluable synthon for the creation of complex, enantiomerically pure molecules. This technical guide provides an in-depth overview of the commercial sources of **L-Valinol**, typical purity specifications, common impurities, and the analytical methodologies employed for its quality control.

Commercial Sources and Purity Specifications

L-Valinol is readily available from a range of chemical suppliers, catering to various scales from laboratory research to industrial production. The purity of commercially available **L-Valinol** is generally high, though specifications can differ between suppliers and product grades. For applications in pharmaceutical synthesis and other highly sensitive areas, it is imperative to select a supplier that provides comprehensive analytical documentation.

Below is a summary of representative commercial suppliers and their typical stated purities for **L-Valinol**.

Supplier	Stated Purity	Analytical Method(s) Cited
Chem-Impex	≥ 99%	Chiral HPLC, GC[1]
MedChemExpress	99.97%	Not Specified[2]
Tokyo Chemical Industry (TCI)	>97.0% (GC)	GC[1]
Thermo Scientific	97%	GC[3]
Fisher Scientific	97%	Not Specified
Sigma-Aldrich	96%	Not Specified
Simson Pharma	High Quality	Certificate of Analysis Provided[4]

Potential Impurities and Analytical Methodologies

The purity of **L-Valinol** is a critical parameter that can significantly impact the outcome of chemical reactions and the quality of the final product. Impurities can originate from the synthetic route, purification process, or degradation upon storage. A thorough understanding of potential impurities and the analytical techniques to detect them is essential for quality assurance.

L-Valinol is most commonly synthesized by the reduction of the carboxylic acid group of L-valine. This process can introduce specific impurities.

Impurity Type	Potential Impurities	Analytical Methodology
Chiral Impurities	D-Valinol (the enantiomer)	Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC)
Starting Material	L-Valine	High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after derivatization, Nuclear Magnetic Resonance (NMR) Spectroscopy
Synthesis Byproducts	Di-L-valinol ether, unreacted reducing agents and their salts	Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), NMR Spectroscopy
Residual Solvents	Tetrahydrofuran (THF), Ethanol, Methanol, Diethyl ether	Gas Chromatography (GC) with headspace analysis
Degradation Products	Oxidized species, products of reaction with atmospheric CO ₂	HPLC, LC-MS
Water Content	Absorbed moisture	Karl Fischer Titration

Experimental Protocols: Principles of Key Analytical Methods

While specific, detailed experimental protocols are proprietary to individual suppliers, the following outlines the principles and typical conditions for the key analytical techniques used in **L-Valinol** purity assessment.

Gas Chromatography (GC) for Chemical Purity

Gas chromatography is a robust technique for assessing the overall chemical purity of volatile compounds like **L-Valinol**.

Methodology:

- **Sample Preparation:** A dilute solution of **L-Valinol** is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
- **Injection:** A small volume of the sample is injected into the GC, where it is vaporized.
- **Separation:** The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the phase.
- **Detection:** A Flame Ionization Detector (FID) is commonly used, which generates a signal proportional to the amount of each compound eluting from the column.
- **Data Analysis:** The area of each peak in the resulting chromatogram is integrated. The purity is calculated as the percentage of the area of the **L-Valinol** peak relative to the total area of all peaks.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral molecules.

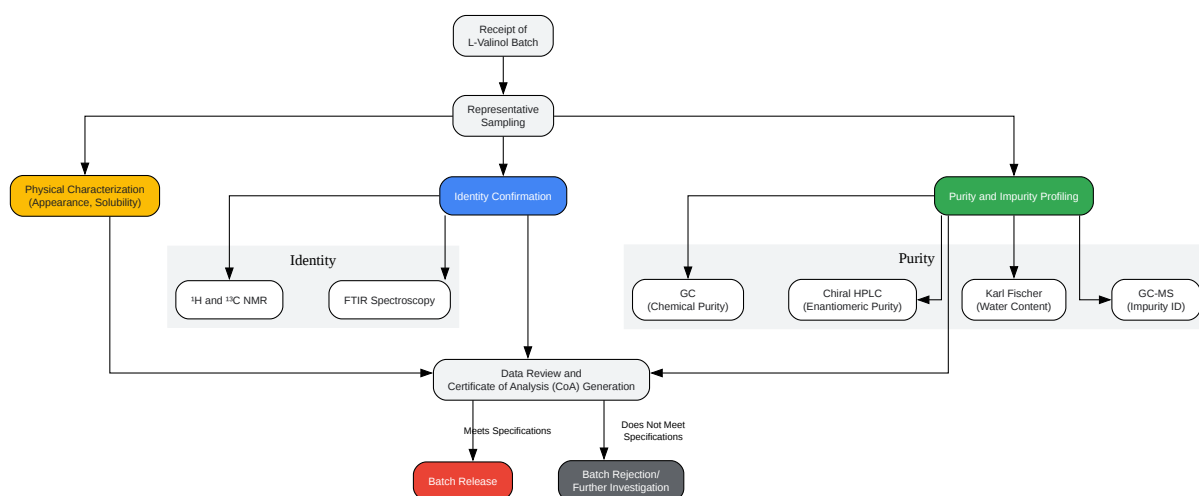
Methodology:

- **Sample Preparation:** A solution of **L-Valinol** is prepared in the mobile phase.
- **Separation:** The sample is injected onto an HPLC system equipped with a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the L- and D-enantiomers, leading to their separation.
- **Detection:** A UV detector is often used for detection. As **L-Valinol** lacks a strong chromophore, derivatization with a UV-active agent may be necessary to enhance sensitivity.

- Data Analysis: The peak areas for the L- and D-enantiomers are used to calculate the enantiomeric excess.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of a commercial batch of **L-Valinol**.



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A typical workflow for the quality control of commercial **L-Valinol**.

Conclusion

The commercial availability of high-purity **L-Valinol** is crucial for the advancement of pharmaceutical and chemical research. For professionals in these fields, a comprehensive understanding of the sourcing, potential impurities, and analytical methods for this key chiral building block is essential for ensuring the reliability and reproducibility of their work. This guide provides a foundational overview to aid in the selection of high-quality **L-Valinol** and the interpretation of its analytical data. It is always recommended to request a lot-specific Certificate of Analysis from the supplier to obtain detailed information on the purity and impurity profile of the purchased material.

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